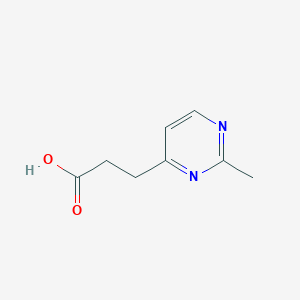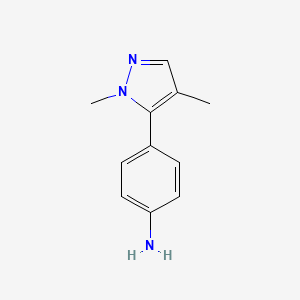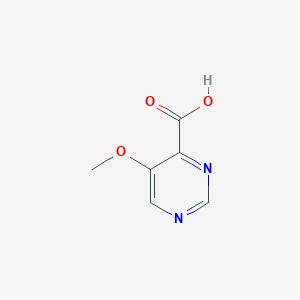
5-Methoxypyrimidine-4-carboxylic acid
説明
5-Methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative with the molecular formula C6H6N2O3 and a molecular weight of 154.13 . It is a light yellow solid .
Molecular Structure Analysis
The molecular structure of 5-Methoxypyrimidine-4-carboxylic acid consists of a pyrimidine ring with a methoxy group at the 5-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
5-Methoxypyrimidine-4-carboxylic acid is a light yellow solid . It has a molecular weight of 154.13 . Further physical and chemical properties are not explicitly mentioned in the available literature.科学的研究の応用
Organic Synthesis
5-Methoxypyrimidine-4-carboxylic acid: is a valuable intermediate in organic synthesis. Its structure allows for various chemical reactions, including substitution, elimination, and coupling, making it a versatile building block for synthesizing complex molecules. It’s particularly useful in constructing pyrimidine derivatives, which are crucial in synthesizing drugs like Atorvastatin and Sunitinib .
Drug Discovery
In the realm of drug discovery, 5-Methoxypyrimidine-4-carboxylic acid serves as a scaffold for developing new pharmaceutical compounds. Its pyrimidine core is a common motif in medicinal chemistry, associated with a wide range of biological activities, including anti-inflammatory effects . Researchers can modify this core to enhance drug properties such as potency, selectivity, and pharmacokinetic profiles.
Nanotechnology
Carboxylic acids, including 5-Methoxypyrimidine-4-carboxylic acid , find applications in nanotechnology. They can modify the surface of nanoparticles, carbon nanotubes, and graphene, improving their dispersion and incorporation into various matrices. This modification is crucial for developing advanced materials with specific properties for electronics, catalysis, and biomedicine .
Polymers
The carboxylic acid group of 5-Methoxypyrimidine-4-carboxylic acid is reactive and can be used to create polymers or modify existing ones. It can act as a monomer, additive, or catalyst in polymerization reactions. This versatility is essential for producing materials with tailored mechanical, thermal, and chemical resistance properties .
Radiolabeling
5-Methoxypyrimidine-4-carboxylic acid: can be used in radiolabeling, particularly with carbon-14 (14C). This application is significant in tracking the distribution and metabolism of drugs within biological systems. The ability to label the pyrimidine ring at specific positions is crucial for studying drug mechanisms and interactions .
Antimicrobial Research
Pyrimidine derivatives, including those derived from 5-Methoxypyrimidine-4-carboxylic acid , exhibit antimicrobial properties. They can inhibit the growth of bacteria, viruses, and fungi, making them potential candidates for developing new antibiotics and antiviral agents. The study of their structure-activity relationships helps in understanding their mode of action and in designing more effective antimicrobial drugs .
作用機序
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities and are a key part of many major biochemical processes. For example, pyrimidines make up a significant portion of DNA and RNA molecules and are involved in protein synthesis .
Carboxylic acids
are organic compounds that contain a carboxyl group (C(=O)OH). The general formula of a carboxylic acid is R-COOH, with COOH being the carboxyl group. Carboxylic acids occur widely in nature, often combined with alcohols or other functional groups, as in fats, oils, and waxes. They are components of many foods, medicines, and household products .
The mechanism of action of a compound generally involves the compound interacting with a biological target, such as a protein or enzyme, and modulating that target’s function. The specifics of this interaction and the resulting changes in cellular function constitute the mode of action .
The biochemical pathways affected by a compound are the series of chemical reactions occurring within a cell that the compound influences. These pathways are crucial for maintaining cellular function and homeostasis .
Pharmacokinetics
refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
The result of action of a compound is the ultimate effect that the compound has on cellular function or physiology. This can involve a wide range of effects, depending on the specific compound and its mechanism of action .
The action environment refers to the conditions under which the compound is acting. This can include factors such as pH, temperature, presence of other molecules, and more. These factors can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
5-methoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANBKOPBFRKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



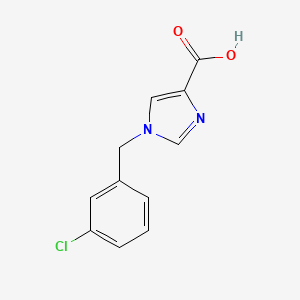
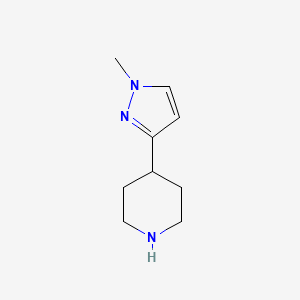

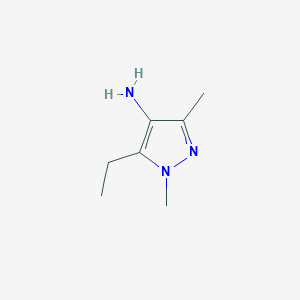
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)


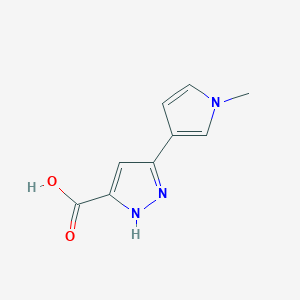
![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
